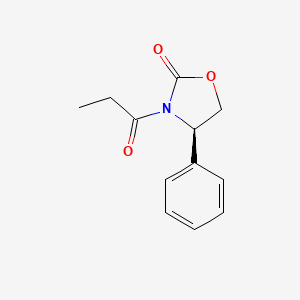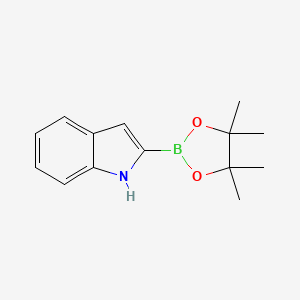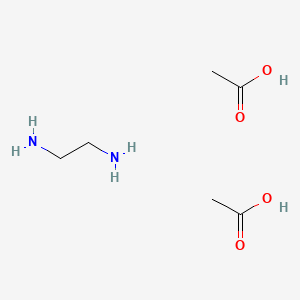
Ethylenediamine diacetate
Overview
Description
Ethylenediamine diacetate is a chemical compound with the linear formula NH2CH2CH2NH2 · 2CH3COOH . It is used as a building block for the production of many other chemical products .
Synthesis Analysis
Ethylenediamine diacetate has been used in the synthesis of biologically interesting pyranocarbazoles. The reaction involves 2- or 4-hydroxycarbazole with α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate (EDDA). The key strategy of this methodology is a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization .
Chemical Reactions Analysis
Ethylenediamine diacetate has been used in the synthesis of pyrrolo [3,4-c]quinoline-1,3-dione derivatives using ethylenediamine diacetate (EDDA)-catalyzed cascade reactions of isatins and β-ketoamides .
Physical And Chemical Properties Analysis
Ethylenediamine diacetate is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It is slightly soluble in cold water and insoluble in ethanol and general organic solvents .
Scientific Research Applications
Soil Remediation
Ethylenediamine diacetate has been suggested for use as an elution agent to remediate heavy metal contaminated soils. It can improve heavy metal mobility and bioavailability in soil, which is essential for successful phytoremediation and ecosystem health .
Synthetic Chemistry
In synthetic chemistry, Ethylenediamine diacetate serves as a catalyst. It has been used in the synthesis of biologically interesting pyranocarbazoles through a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization . Additionally, it catalyzes cascade reactions of isatins and β-ketoamides to synthesize pyrrolo [3,4-c]quinolinedione derivatives .
Safety and Hazards
Ethylenediamine diacetate is considered hazardous. It is flammable and harmful if swallowed or inhaled. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Mechanism of Action
Target of Action
Ethylenediamine diacetate is an organic compound that is used as a building block for the production of many other chemical products . It has been shown to activate GABA receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA .
Mode of Action
The interaction of Ethylenediamine diacetate with its targets involves the complexation of Ethylenediamine diacetate with bicarbonate to form a carbamate . This interaction leads to changes in the activity of the GABA receptors, which can result in various physiological effects.
Biochemical Pathways
Ethylenediamine diacetate affects the GABAergic system, which is a critical biochemical pathway in the nervous system. The activation of GABA receptors by Ethylenediamine diacetate can influence various downstream effects, including the modulation of neuronal excitability .
Pharmacokinetics
The pharmacokinetic properties of Ethylenediamine, a component of Ethylenediamine diacetate, include a bioavailability of about 0.34 after oral administration, due to a substantial first-pass effect . The volume of distribution is approximately 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .
Result of Action
The molecular and cellular effects of Ethylenediamine diacetate’s action include the activation of GABA receptors and the release of endogenous GABA . These effects can lead to changes in neuronal excitability, which can have various physiological effects.
Action Environment
The action, efficacy, and stability of Ethylenediamine diacetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the carbamate complex between Ethylenediamine diacetate and bicarbonate . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with Ethylenediamine diacetate and affect its action.
properties
IUPAC Name |
acetic acid;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQBSJDTDGBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436235 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine diacetate | |
CAS RN |
38734-69-9 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




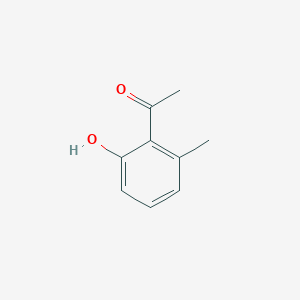
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
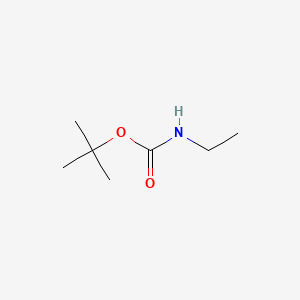


![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
